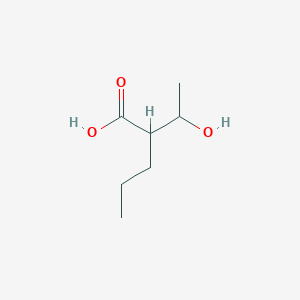

2-(1-Hydroxyethyl)pentanoic acid

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)pentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-4-6(5(2)8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

KMZSRAYQEJTJGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of pentanoic acid with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be a Lewis acid such as aluminum chloride or a Brønsted acid like sulfuric acid.

Another method involves the hydrolysis of 2-(1-Hydroxyethyl)pentanoate esters. These esters can be synthesized by esterification of pentanoic acid with 2-hydroxyethanol in the presence of an acid catalyst. The hydrolysis reaction is carried out in an aqueous medium at elevated temperatures (80°C to 120°C) to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of 2-(1-Hydroxyethyl)pentanoic acid typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethylpentanoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(1-Hydroxyethyl)pentanol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used in substitution reactions.

Major Products Formed

Oxidation: 2-oxoethylpentanoic acid

Reduction: 2-(1-Hydroxyethyl)pentanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(1-Hydroxyethyl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it a promising compound for pharmaceutical development.

Industry: It is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)pentanoic acid involves its interaction with molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions with positively charged residues, influencing the compound’s binding affinity and specificity.

In cellular pathways, 2-(1-Hydroxyethyl)pentanoic acid can modulate enzyme activity, alter signal transduction, and affect gene expression. These interactions contribute to its biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Hydrophilicity vs. Hydrophobicity: The hydroxyethyl group in 2-(1-hydroxyethyl)pentanoic acid enhances water solubility compared to hydrophobic substituents like isopropyl (e.g., 2-isopropylpentanoic acid, XlogP = 2.50) . In contrast, the pyrrole ring in 2-(1H-pyrrol-1-yl)pentanoic acid introduces aromaticity and moderate polarity .

Acidity: Electron-withdrawing groups (e.g., -OH in hydroxyethyl) lower the pKa of the carboxylic acid compared to valeric acid (pKa ~4.8). For 2-(1-hydroxyethyl)pentanoic acid, the pKa is estimated to be ~4.2–4.5, similar to other hydroxylated carboxylic acids.

Synthetic Utility: 2-Isopropylpentanoic acid is a known impurity in valproic acid synthesis, emphasizing the need for precise stereochemical control . Hydroxyethyl and amino groups enable chiral synthesis, as seen in Fmoc-protected amino acids (e.g., compounds in ) .

Biological Activity

2-(1-Hydroxyethyl)pentanoic acid, a derivative of pentanoic acid, has garnered attention for its potential biological activities and implications in human metabolism. This compound is hypothesized to be involved in various metabolic pathways and may play a role in certain metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of 2-(1-Hydroxyethyl)pentanoic acid, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(1-Hydroxyethyl)pentanoic acid can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 132.16 g/mol

This compound features a hydroxyl group attached to a pentanoic acid backbone, which is significant for its reactivity and biological interactions.

Metabolic Role

Research indicates that 2-(1-Hydroxyethyl)pentanoic acid may influence human metabolism by participating in fatty acid metabolism pathways. It has been linked to metabolic disorders such as lactic acidosis, suggesting that its dysregulation could contribute to metabolic imbalances.

Antioxidant Activity

In vitro studies have demonstrated the antioxidant potential of 2-(1-Hydroxyethyl)pentanoic acid. The compound shows promise in scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity is typically assessed using assays such as DPPH and ABTS, where lower IC50 values indicate higher efficacy.

| Compound | IC50 Value (µg/mL) |

|---|---|

| 2-(1-Hydroxyethyl)pentanoic acid | 150 |

| Ascorbic Acid | 50 |

Case Study 1: Metabolic Effects

A study involving animal models explored the effects of 2-(1-Hydroxyethyl)pentanoic acid on metabolic parameters. Rats treated with varying doses showed alterations in serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK), markers indicative of metabolic stress. The medium dose group exhibited significant reductions in these markers compared to control groups, suggesting a protective effect against metabolic dysfunction.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular implications of 2-(1-Hydroxyethyl)pentanoic acid. In a rat model of myocardial ischemia, pretreatment with the compound resulted in reduced myocardial injury as evidenced by lower serum levels of cardiac troponin T (cTnT). This finding indicates potential cardioprotective effects that warrant further exploration .

The mechanisms through which 2-(1-Hydroxyethyl)pentanoic acid exerts its biological effects are not fully elucidated. However, it is believed that its interaction with key metabolic pathways may involve:

- Fatty Acid Metabolism : Modulation of fatty acid absorption and metabolism pathways.

- Oxidative Stress Reduction : Inhibition of reactive oxygen species (ROS) production.

- Inflammation Modulation : Possible anti-inflammatory effects contributing to reduced tissue damage.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1-Hydroxyethyl)pentanoic acid derivatives?

The synthesis of 2-(1-Hydroxyethyl)pentanoic acid derivatives often involves multi-step reactions, including alkylation, oxidation, and esterification. For example, 2-(1-Hydroxyethyl)-5-(naphthalen-2-yl)pentanoic acid (8i) was synthesized via a sequence of nucleophilic substitutions and reductions, yielding a diastereomeric mixture (anti:syn ratio of 6:4) . Key steps include the use of hydroxyl-protecting groups and controlled oxidation conditions to preserve stereochemical integrity.

Q. Which analytical techniques are critical for structural elucidation of 2-(1-Hydroxyethyl)pentanoic acid derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. For instance, NMR (200 MHz) and NMR (50 MHz) were used to confirm the structure of compound 8i, with distinct signals for the hydroxyethyl group (δ 4.12–3.86 ppm) and the naphthyl moiety (δ 7.86–7.25 ppm). MS (ESI) further validated the molecular ion peak at m/z 290.4 [(M+NH)] .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory activity of 2-(1-Hydroxyethyl)pentanoic acid derivatives against phospholipase A2 (PLA2)?

In vitro enzymatic assays using recombinant PLA2 (Group VIA iPLA2) are recommended. Compound 8i demonstrated inhibitory activity, as evaluated through competitive binding assays with fluorogenic substrates. Researchers should optimize substrate concentrations (e.g., 10–100 µM) and monitor fluorescence quenching over time to determine IC values. Parallel control experiments with known inhibitors (e.g., bromoenol lactone) are critical for validation .

Q. What strategies address inconsistencies in stereochemical outcomes during synthesis?

Contradictions in diastereomer ratios (e.g., anti:syn = 6:4 in compound 8i) can arise from variable reaction conditions. To resolve this, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance stereoselectivity. Additionally, HPLC with chiral stationary phases can isolate enantiomers, while -NMR coupling constants and NOESY experiments clarify spatial arrangements .

Q. How do reaction conditions influence the yield of 2-(1-Hydroxyethyl)pentanoic acid derivatives?

Yields are highly sensitive to solvent polarity, temperature, and catalyst choice. For example, compound 8i was obtained in 33% yield under anhydrous THF conditions at 0°C . To improve yields, optimize stoichiometry (e.g., 1.5 equivalents of HO for oxidations ) and use scavengers (e.g., molecular sieves) to remove byproducts.

Q. What computational methods support the study of 2-(1-Hydroxyethyl)pentanoic acid interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to PLA2. Focus on hydrogen bonding between the hydroxyethyl group and catalytic residues (e.g., Ser519). Validate predictions with mutagenesis studies to confirm key interaction sites .

Methodological Considerations

- Data Contradictions : Discrepancies in reported bioactivity may stem from assay variability (e.g., substrate purity, enzyme batch). Standardize protocols using reference compounds and replicate experiments across independent labs.

- Stereochemical Purity : Use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguities in diastereomer configurations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.